molecular formula C9H8ClFO2 B2837150 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde CAS No. 1823049-90-6

5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde

Cat. No.: B2837150
CAS No.: 1823049-90-6
M. Wt: 202.61
InChI Key: VILWOSMVUDTFHT-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with chlorine, fluorine, methoxy, and methyl groups, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation and Methylation: Starting with a benzene derivative, halogenation can introduce chlorine and fluorine atoms, followed by methylation to add the methoxy group.

  • Oxidation of Alkylbenzenes: An alkylbenzene precursor can undergo controlled oxidation to introduce the aldehyde group.

  • Cross-Coupling Reactions: Techniques like Suzuki-Miyaura coupling can be employed to construct the compound from simpler precursors.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution Reactions: The halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzoic acid.

  • Reduction: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzyl alcohol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, it can be used as a probe or a reagent in studying enzyme mechanisms and metabolic pathways.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new pharmaceuticals.

Industry: In the chemical industry, it is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It could bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde: Similar structure but different position of substituents.

  • Vanillin: A well-known compound with a methoxy and aldehyde group on a benzene ring.

Uniqueness: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde is unique due to its specific combination of halogen and methoxy groups, which influence its reactivity and applications.

Properties

IUPAC Name

5-chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(10)9(13-2)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILWOSMVUDTFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C=O)Cl)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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